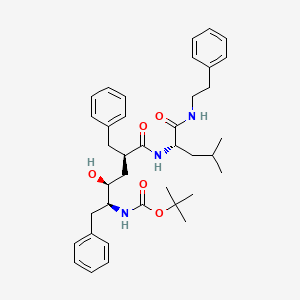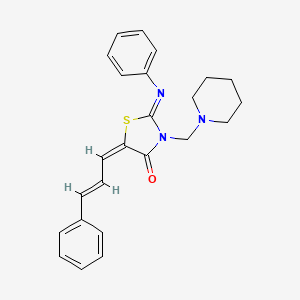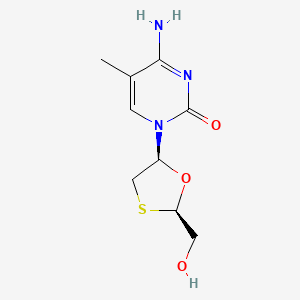
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- is a chemical compound with the following structure:
- It belongs to the class of nucleoside analogs and has antiviral properties.
- Specifically, it inhibits reverse transcriptase enzymes, making it effective against HIV-1 and Hepatitis B viruses .
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-: [(2R, cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathilan-5-yl]-(1H)-pyrimidin-2-one]
.Méthodes De Préparation
- The synthetic route for this compound involves several steps, including cyclization and functional group transformations.
- Unfortunately, specific reaction conditions are not readily available in the literature.
- Industrial production methods likely involve large-scale synthesis with optimized conditions.
Analyse Des Réactions Chimiques
Oxidation: The compound may undergo oxidation reactions, but details are scarce.
Reduction: Reduction reactions could potentially modify the oxathiolane ring or the pyrimidinone moiety.
Substitution: Substitution reactions may occur at the amino group or other functional groups.
Common Reagents: These would include oxidizing agents, reducing agents, and nucleophiles.
Major Products: The products would depend on the specific reaction conditions.
Applications De Recherche Scientifique
Medicine: As an antiviral, it has applications in treating HIV-1 and Hepatitis B infections.
Chemistry: Researchers study its reactivity and use it as a model compound.
Biology: It may serve as a tool to investigate nucleoside metabolism.
Mécanisme D'action
- The compound inhibits reverse transcriptase enzymes by acting as a nucleoside analog.
- It competes with natural nucleosides during viral replication, leading to chain termination in the viral DNA.
Comparaison Avec Des Composés Similaires
- Similar compounds include other nucleoside analogs like 2’-3’-Dideoxy-5-azacytidine and related derivatives .
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2R-cis)-: is unique due to its specific oxathiolane ring and pyrimidinone structure.
Propriétés
Numéro CAS |
145986-24-9 |
|---|---|
Formule moléculaire |
C9H13N3O3S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c1-5-2-12(9(14)11-8(5)10)6-4-16-7(3-13)15-6/h2,6-7,13H,3-4H2,1H3,(H2,10,11,14)/t6-,7+/m0/s1 |
Clé InChI |
ZQVQEBGUQLDSPM-NKWVEPMBSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@@H]2CS[C@@H](O2)CO |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CSC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



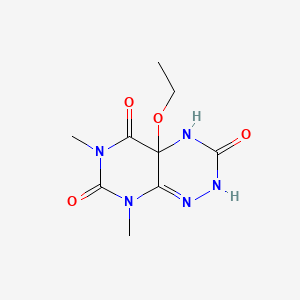
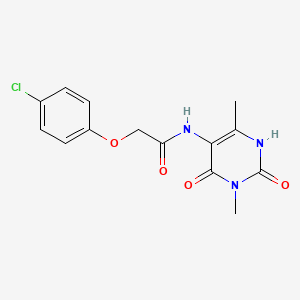
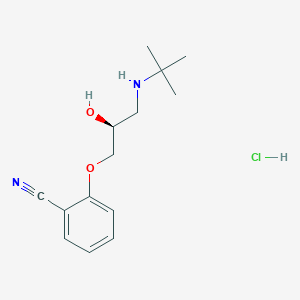
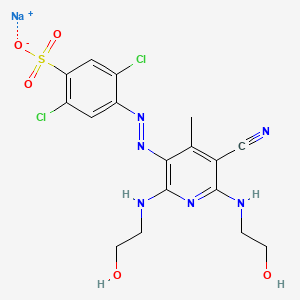
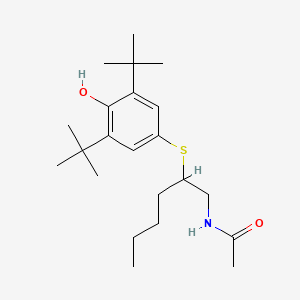
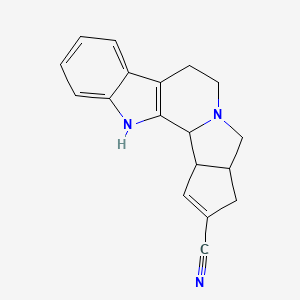
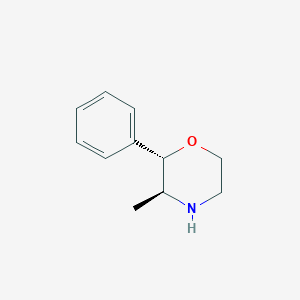
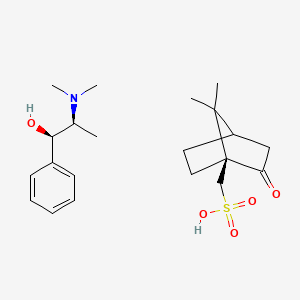
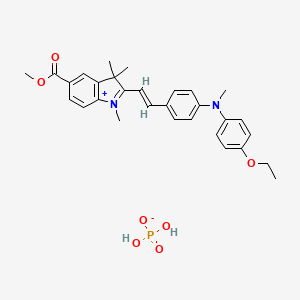
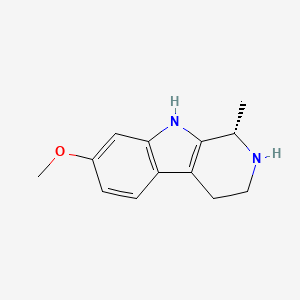
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
